6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile
Overview
Description
6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H6BrN5. This compound is known for its unique structure, which includes a bromine atom, a methylamino group, and a carbonitrile group attached to an imidazo-pyrazine ring system. It is used in various scientific research fields due to its promising properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile typically involves the following steps:
Formation of the Imidazo-Pyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Methylamination: The methylamino group is introduced through a nucleophilic substitution reaction using methylamine.
Carbonitrile Formation: The carbonitrile group is introduced using cyanating agents like sodium cyanide or potassium cyanide under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, sodium cyanide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazo-pyrazine derivatives.
Scientific Research Applications
6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-methylimidazo[1,2-a]pyridine: Similar structure but lacks the carbonitrile group.
8-Methylaminoimidazo[1,2-a]pyrazine: Similar structure but lacks the bromine atom.
6-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile: Similar structure but lacks the methylamino group.
Uniqueness
6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile is unique due to the presence of all three functional groups (bromine, methylamino, and carbonitrile) on the imidazo-pyrazine ring system. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN5/c1-11-7-8-12-5(2-10)3-14(8)4-6(9)13-7/h3-4H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWOVCCSRKCACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CN2C1=NC(=C2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162164 | |
Record name | 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142744-39-6 | |
Record name | 6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142744-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142744396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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